2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one
Description
Properties
IUPAC Name |
2-ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-21-12-11-16-17(20(21)23)5-4-6-19(16)25-13-18(22)14-7-9-15(24-2)10-8-14/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDECPQHZZCAUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one is a synthetic compound belonging to the isoquinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one can be represented as follows:
This compound features an isoquinoline core substituted with an ethyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that isoquinoline derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one have demonstrated significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds have been reported in the range of 3.12 to 50 µg/mL against pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Activity
Isoquinoline derivatives have also been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, some isoquinoline derivatives were found to inhibit cell growth in breast cancer cell lines by inducing G0/G1 phase arrest .
The biological activity of 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Isoquinolines can act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
- Interaction with Cell Membranes : The lipophilic nature of isoquinoline derivatives allows them to penetrate cell membranes, leading to alterations in membrane integrity and function.
- Modulation of Gene Expression : These compounds may influence gene expression related to apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Escherichia coli and Pseudomonas aeruginosa. The compound's structure was found to correlate with its antimicrobial potency .
Case Study 2: Anticancer Potential
In another investigation, researchers assessed the cytotoxic effects of several isoquinoline derivatives on human cancer cell lines. The study revealed that 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one significantly inhibited the proliferation of colon cancer cells by inducing apoptosis through caspase activation . This finding highlights the compound's potential as a lead structure for developing new anticancer agents.
Data Summary Table
| Biological Activity | MIC Range (µg/mL) | Cell Lines Tested | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | 3.12 - 50 | Candida albicans, E. coli, S. aureus | Enzyme inhibition, membrane interaction |
| Anticancer | - | Breast cancer, colon cancer | Apoptosis induction via caspase activation |
Comparison with Similar Compounds
Structural Analogues and Core Differences
Table 1: Core Structures and Substituents
Key Observations :
- Substituent Positioning : In the target compound, the substituent is at position 5, while in 3i (benzamide), it is at position 2. Positional differences influence steric and electronic interactions .
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data and Physical Properties
Analysis :
- IR/NMR Consistency : The 2-(4-methoxyphenyl)-2-oxoethoxy group produces characteristic C=O (~1680–1700 cm⁻¹) and methoxy (~3.8 ppm in ¹H-NMR) signals across analogs .
- Solubility: Benzamide derivatives (e.g., 3i) exhibit higher solubility in polar solvents (acetone, ethanol) due to the NH₂ group, whereas pyrido[2,3-d]pyrimidines (e.g., 4c) may require DMF for dissolution .
Functional Implications
- This contrasts with nitro-substituted analogs (e.g., 3f, 3g in ), where electron-withdrawing groups reduce solubility .
- Biological Relevance: Pyrido[2,3-d]pyrimidines () are often explored as kinase inhibitors, while benzamides () have tranquilizing effects. The target’s isoquinolinone core may offer a balance between rigidity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
